pH-Dependent Coupling Efficiency Differentiates Fast Red Violet LB from Fast Red TR
A head-to-head comparison demonstrates that Fast Red Violet LB enables the detection of an acid phosphatase with an optimum pH of approximately 4.7, a feat not possible with Fast Red TR. Conversely, Fast Red TR is required for detecting a phosphatase with an optimum pH around 7.3 [1].
| Evidence Dimension | Enzyme Activity Detection by pH Optimum |
|---|---|
| Target Compound Data | Demonstrates acid phosphatase activity with an optimum pH ≈ 4.7 |
| Comparator Or Baseline | Fast Red TR: Does NOT demonstrate acid phosphatase activity at pH 4.7. Instead, demonstrates phosphatase activity with an optimum pH ≈ 7.3 |
| Quantified Difference | pH Optimum Difference: ~2.6 units; Target compound is effective at pH 4.7, while comparator is not |
| Conditions | Simultaneous coupling assay using naphthol AS-TR phosphate as substrate on osteoclasts from a giant cell tumor of bone. |
Why This Matters
This specific pH compatibility is non-negotiable for studies of acid phosphatases like TRAP, where using Fast Red TR would yield false negatives.
- [1] Jeffree, G. M. (1970). The histochemical differentiation of various phosphatases in a population of osteoclasts by a simultaneous coupling method using different diazonium salts, with observations on the presence of inhibitors in stable diazonium salts. Journal of Molecular Histology, 2, 231–242. View Source
